molecular formula C15H15NO B14558787 (3-Aminophenyl)(2,4-dimethylphenyl)methanone CAS No. 62261-59-0

(3-Aminophenyl)(2,4-dimethylphenyl)methanone

Cat. No.: B14558787
CAS No.: 62261-59-0
M. Wt: 225.28 g/mol
InChI Key: OIMURFMUTUWSPB-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(2,4-dimethylphenyl)methanone: is a chemical compound that belongs to the class of benzophenones It is characterized by the presence of an aminophenyl group and a dimethylphenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminophenyl)(2,4-dimethylphenyl)methanone typically involves the reaction of 3-aminophenyl and 2,4-dimethylphenyl groups with a methanone precursor. One common method involves the use of Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Aminophenyl)(2,4-dimethylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(2,4-dimethylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Comparison: Compared to its analogs, (3-Aminophenyl)(2,4-dimethylphenyl)methanone exhibits unique properties due to the presence of the 2,4-dimethylphenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

62261-59-0

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

(3-aminophenyl)-(2,4-dimethylphenyl)methanone

InChI

InChI=1S/C15H15NO/c1-10-6-7-14(11(2)8-10)15(17)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3

InChI Key

OIMURFMUTUWSPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)N)C

Origin of Product

United States

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